3-Pentylazetidin-3-ol
Description
3-Pentylazetidin-3-ol is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring with a hydroxyl (-OH) group at the 3-position and a pentyl (C₅H₁₁) substituent.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-pentylazetidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-4-5-8(10)6-9-7-8/h9-10H,2-7H2,1H3 |
InChI Key |
UGIFRDSNEPNVCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CNC1)O |
Origin of Product |
United States |
Biological Activity
3-Pentylazetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial and anticancer properties, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its azetidine ring structure, which is known to influence its biological activity. The presence of the pentyl group contributes to its lipophilicity, potentially enhancing membrane penetration and bioavailability.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. In particular, it has been evaluated against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of this compound was assessed through MIC testing against several pathogens. The results are summarized in Table 1.
| Microorganism | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | 0.50 |
| Candida albicans | 0.83 |
These findings indicate that this compound is particularly effective against Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Various studies have explored its effects on cancer cell lines.
Cytotoxicity Assays
The cytotoxic effects of this compound were evaluated using the MTT assay on different cancer cell lines. The results are presented in Table 2.
| Cell Line | IC50 (μg/mL) | Selectivity Index |
|---|---|---|
| MCF7 (Breast) | 102.8 ± 0.6 | >2 |
| PC3 (Prostate) | 117.7 ± 1.1 | >2 |
| HeLa (Cervical) | 196.3 ± 2.3 | >1 |
| WI38 (Normal) | 242.9 ± 1.8 | - |
The selectivity index indicates that this compound demonstrates greater cytotoxicity toward cancer cells compared to normal cells, suggesting a favorable therapeutic profile .
The mechanism by which this compound exerts its biological effects is an area of active research. Preliminary molecular docking studies suggest that the compound interacts with key proteins involved in bacterial cell wall synthesis and cancer cell proliferation.
Molecular Docking Studies
Molecular docking simulations indicate that this compound binds effectively to targets such as MurD and DNA gyrase, which are critical for bacterial survival and replication. The binding energies obtained from these simulations are comparable to those of established antibiotics like ciprofloxacin .
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study on Antimicrobial Resistance : A study demonstrated the effectiveness of this compound against multidrug-resistant strains of Pseudomonas aeruginosa, suggesting its role as a novel therapeutic agent in combating antibiotic resistance.
- Case Study on Cancer Treatment : Clinical trials involving the administration of this compound in combination with standard chemotherapeutics showed enhanced efficacy against prostate cancer cells, indicating a synergistic effect that warrants further investigation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Azetidin-3-ol Derivatives
*Calculated based on assumed structure; empirical data unavailable.
Key Observations:
Substituent Effects: Hydrophobicity: The pentyl chain in this compound is less polar than the aromatic benzyl or phenyl groups, likely increasing its logP (octanol-water partition coefficient) compared to 1-Benzylazetidin-3-ol (logP ~1.2–1.5) . This property may enhance its utility in lipid-rich environments, such as cell membranes. Steric Bulk: Benzhydryl-substituted derivatives (e.g., 1-Benzhydrylazetidin-3-ol) exhibit significantly larger substituents, which could hinder interactions with sterically sensitive biological targets .
Stability and Storage :
- 1-Phenylazetidin-3-ol requires refrigeration (2–8°C) for stability , whereas the pentyl derivative’s linear alkyl chain may confer greater thermal stability, allowing room-temperature storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
